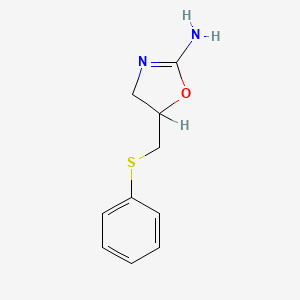

2-Amino-5-phenylthiomethyl-2-oxazoline

Description

Structure

3D Structure

Properties

CAS No. |

41136-03-2 |

|---|---|

Molecular Formula |

C10H12N2OS |

Molecular Weight |

208.28 g/mol |

IUPAC Name |

5-(phenylsulfanylmethyl)-4,5-dihydro-1,3-oxazol-2-amine |

InChI |

InChI=1S/C10H12N2OS/c11-10-12-6-8(13-10)7-14-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H2,11,12) |

InChI Key |

DSXNAAVBZUNNJI-UHFFFAOYSA-N |

Canonical SMILES |

C1C(OC(=N1)N)CSC2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Investigations of 2 Amino 5 Phenylthiomethyl 2 Oxazoline

Classical Approaches to 2-Amino-5-Substituted Oxazoline (B21484) Ring Formation

Traditional methods for the synthesis of the 2-amino-5-substituted oxazoline ring have historically relied on well-established cyclization and condensation reactions. These approaches often involve the formation of a key intermediate, which then undergoes an intramolecular reaction to form the desired heterocyclic system.

Cyclization Reactions Employing Cyanogen (B1215507) Halides

A prominent classical method for the synthesis of 2-amino-2-oxazolines involves the reaction of a 1,2-aminoalcohol with a cyanogen halide, typically cyanogen bromide (CNBr). This method has been successfully applied to the synthesis of 2-amino-5-(phenylthiomethyl)oxazoline. americanpeptidesociety.org

The synthesis commences with the preparation of the precursor 1-amino-3-phenylthio-2-propanol. This is achieved by reacting thiophenol with epichlorohydrin (B41342) to form 1-phenylthio-2,3-epoxypropane, followed by ring-opening of the epoxide with ammonia (B1221849). americanpeptidesociety.org The resulting aminoalcohol is then treated with cyanogen bromide in the presence of a base, such as sodium acetate, to facilitate the cyclization. americanpeptidesociety.org

Scheme 1: Synthesis of 2-amino-5-(phenylthiomethyl)oxazoline using cyanogen bromide.

| Reactant 1 | Reactant 2 | Reagents | Product | Yield | Ref. |

| 1-Amino-3-phenylthio-2-propanol | Cyanogen bromide | Sodium acetate, Methanol | 2-Amino-5-(phenylthiomethyl)-2-oxazoline | Not explicitly stated | americanpeptidesociety.org |

This table summarizes the key components of the cyanogen halide-mediated cyclization.

Condensation Reactions of Aminoalcohols with Phenylthioacetic Acid Derivatives

Another classical approach to oxazoline synthesis involves the condensation of an aminoalcohol with a carboxylic acid or its derivative, followed by cyclization. For the synthesis of 2-amino-5-phenylthiomethyl-2-oxazoline, this would conceptually involve the reaction of a suitable aminoalcohol with a derivative of phenylthioacetic acid.

While direct literature detailing this specific reaction for the target molecule is scarce, the general principle is well-established. peptide.comchemsynthesis.com The initial step would be the formation of an amide bond between the amino group of a 1,3-diamino-2-propanol (B154962) derivative (with one amine protected) and an activated form of phenylthioacetic acid. Phenylthioacetic acid can be activated using standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions. americanpeptidesociety.orgbachem.comiris-biotech.de

Once the N-(2-hydroxypropyl)phenylthioacetamide intermediate is formed, subsequent intramolecular cyclization, typically promoted by dehydrating agents like thionyl chloride or triflic acid, would yield the 2-substituted-5-phenylthiomethyl-2-oxazoline. rsc.org To obtain the 2-amino functionality, a precursor with a masked amino group or a subsequent amination step would be necessary.

Table 1: Plausible Reagents for the Condensation-Cyclization Approach

| Phenylthioacetic Acid Derivative | Aminoalcohol | Coupling Reagent | Cyclization Agent |

| Phenylthioacetic acid | 1,3-Diamino-2-propanol (with protecting group) | DCC, HOBt | Thionyl chloride |

| Phenylthioacetyl chloride | 1,3-Diamino-2-propanol (with protecting group) | Base (e.g., Triethylamine) | Heat |

This interactive table outlines potential reagents for the synthesis of the target compound via a condensation-cyclization strategy.

Contemporary Strategies for Constructing the 2-Amino-5-phenylthiomethyl-2-oxazoline Core

Modern synthetic organic chemistry has introduced a variety of more efficient and versatile methods for the construction of heterocyclic rings, including the 2-amino-5-phenylthiomethyl-2-oxazoline core. These strategies often offer advantages in terms of milder reaction conditions, higher yields, and greater functional group tolerance.

Electrophilic Cyclization of Allylic Amides for 5-[(Arylsulfenyl)methyl]oxazoline Derivatives

A powerful contemporary method for the synthesis of 5-substituted oxazolines is the electrophilic cyclization of allylic amides. This approach has been specifically utilized to prepare 5-[(arylsulfenyl)methyl]oxazoline derivatives. The reaction involves the treatment of an N-allylic amide or related compound with a source of an electrophilic sulfur species, such as N-(phenylthio)succinimide or phenylsulfenyl chloride.

The mechanism is believed to proceed through the electrophilic attack of the arylsulfenylating agent on the alkene of the allylic amide. This forms a bridged thiiranium ion intermediate. The amide oxygen then acts as an intramolecular nucleophile, attacking the thiiranium ion to effect a 5-exo-tet cyclization, leading to the formation of the oxazoline ring. The regioselectivity of the ring-opening of the thiiranium ion dictates the final position of the phenylthiomethyl group.

Recent advancements in this area have focused on developing milder reaction conditions. For instance, the combination of a Brønsted acid and a halide salt has been shown to promote this cyclization under less harsh conditions than previously reported.

Transition Metal-Catalyzed Syntheses of Oxazoline Derivatives

Transition metal catalysis has emerged as a cornerstone of modern organic synthesis, and the construction of oxazoline rings is no exception. Various transition metals, including palladium, copper, and gold, have been employed to catalyze the formation of oxazolines through different mechanistic pathways.

For the synthesis of 2-amino-5-phenylthiomethyl-2-oxazoline, a potential transition metal-catalyzed approach could involve the intramolecular cyclization of a suitably functionalized precursor. For instance, a palladium-catalyzed aminocarbonylation of an amino alcohol with carbon monoxide and an appropriate nitrogen source could be envisioned. Alternatively, copper-catalyzed methods for the synthesis of 2-amino-oxazolines from aminoalcohols and isothiocyanates or cyanamides could be adapted. iris-biotech.de

While a direct application of these methods to the synthesis of 2-amino-5-phenylthiomethyl-2-oxazoline has not been explicitly reported, the versatility of transition metal catalysis suggests that such routes are feasible. The development of a suitable catalyst system that is tolerant of the sulfur functionality would be a key challenge to overcome.

Table 2: Potential Transition Metal-Catalyzed Approaches

| Metal Catalyst | Substrate 1 | Substrate 2 | Potential Product |

| Palladium | 1-Amino-3-phenylthio-2-propanol | Isothiocyanate | 2-Amino-5-phenylthiomethyl-2-oxazoline |

| Copper | 1-Amino-3-phenylthio-2-propanol | Cyanamide (B42294) | 2-Amino-5-phenylthiomethyl-2-oxazoline |

| Gold | Allylic Amide with Phenylthio group | - | 5-(Phenylthiomethyl)-2-oxazoline |

This interactive table outlines potential transition metal-catalyzed strategies for the synthesis of the target compound and related derivatives.

Efficient One-Pot and Multicomponent Reactions for Oxazoline Synthesis

One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of operational simplicity, reduced waste generation, and increased efficiency by combining multiple synthetic steps into a single reaction vessel. Several such strategies have been developed for the synthesis of oxazolines and could be conceptually applied to the preparation of 2-amino-5-phenylthiomethyl-2-oxazoline.

One plausible one-pot approach could involve the reaction of 1-amino-3-phenylthio-2-propanol with an isothiocyanate. This would initially form a thiourea (B124793) intermediate, which could then undergo an intramolecular cyclization, possibly promoted by an activating agent, to yield the desired 2-imino-thiazolidine, a structural isomer, or under specific conditions, the 2-amino-oxazoline. The regioselectivity of the cyclization would be a critical factor. iris-biotech.de

Multicomponent reactions, where three or more reactants are combined in a single step to form a product that incorporates portions of all the reactants, represent another attractive strategy. A hypothetical MCR for the synthesis of the target compound could involve the reaction of an epoxide (1-phenylthio-2,3-epoxypropane), a nitrogen source (e.g., a cyanamide), and a suitable catalyst. The development of such a reaction would require careful optimization of the reaction conditions to control the sequence of bond-forming events. The exploration of one-pot and multicomponent reactions for the synthesis of this specific oxazoline derivative remains an area ripe for investigation. nsf.govuniurb.itresearchgate.net

Mechanistic Elucidation of Key Cyclization Pathways and Stereochemical Control

The formation of the 2-amino-2-oxazoline ring is a critical step in the synthesis of 2-Amino-5-phenylthiomethyl-2-oxazoline and related compounds. The mechanism of this cyclization reaction directly influences the stereochemical outcome of the final product. Understanding these pathways is essential for controlling the synthesis and achieving desired stereoisomers. The primary method for synthesizing this class of compounds involves the cyclization of a 1-amino-3-arylthio-2-propanol intermediate with cyanogen bromide. mdma.chmdma.ch

The reaction is proposed to proceed through a hydroxycyanamide (B14297357) intermediate, which is generally not isolated as it undergoes spontaneous intramolecular cyclization. mdma.chmdma.ch The amino alcohol precursor, 1-amino-3-phenylthio-2-propanol, is synthesized by the ring-opening of an epoxide (1-phenylthio-2,3-epoxypropane) with ammonia. mdma.ch The subsequent reaction with cyanogen bromide introduces the cyano group onto the nitrogen atom, forming the transient hydroxycyanamide. The final ring closure occurs via an intramolecular nucleophilic attack of the hydroxyl group's oxygen atom on the carbon of the cyanamide group, leading to the formation of the 5-membered oxazoline ring.

While the direct cyclization of the amino alcohol with cyanogen bromide is a common route, broader mechanistic studies on the formation of 2-oxazolines, particularly through the dehydrative cyclization of N-(2-hydroxyethyl)amides, provide deeper insights into the stereochemical control of the reaction. nih.govmdpi.com These studies reveal two primary, competing pathways that can result in opposite stereochemical outcomes. nih.govmdpi.com

Pathway A: Retention of Stereochemistry This pathway involves the acid-catalyzed activation of the amide carbonyl oxygen. This activation enhances the electrophilicity of the carbonyl carbon, facilitating a nucleophilic attack by the hydroxyl group. The subsequent dehydration leads to the formation of the 2-oxazoline ring with the same stereochemical configuration as the starting N-(2-hydroxyethyl)amide. mdpi.com

Pathway B: Inversion of Stereochemistry In this alternative mechanism, the hydroxyl group of the alcohol is activated, typically by an acid, converting it into a good leaving group (e.g., a protonated alcohol). The oxazoline ring is then formed through an intramolecular SN2-like substitution, where the amide oxygen acts as the nucleophile, attacking the carbon bearing the activated hydroxyl group. This backside attack results in an inversion of the stereochemistry at that carbon center. nih.govmdpi.com

The stereochemical integrity of the C5 position in 2-Amino-5-phenylthiomethyl-2-oxazoline is therefore critically dependent on the specific cyclization mechanism at play. If the reaction proceeds via an SN2-type pathway (Pathway B), an inversion of configuration at the stereocenter of the 1-amino-3-phenylthio-2-propanol precursor would be expected. Conversely, a mechanism involving carbonyl activation (Pathway A) would result in the retention of the original stereochemistry. The choice of reagents and reaction conditions is therefore paramount in directing the reaction toward a desired stereochemical outcome.

Table 1: Comparison of Mechanistic Pathways for 2-Oxazoline Cyclization

| Feature | Pathway A (Retention) | Pathway B (Inversion) |

|---|---|---|

| Activated Group | Amide Carbonyl | Hydroxyl Group |

| Key Step | Nucleophilic attack of hydroxyl on activated carbonyl | Intramolecular SN2 attack by amide oxygen |

| Intermediate | Protonated carbonyl intermediate | Intermediate with activated hydroxyl (e.g., -OH2+) |

| Stereochemical Outcome | Retention of configuration at the alcohol carbon | Inversion of configuration at the alcohol carbon |

| Typical Conditions | Acid catalysis | Strong acid promotion (e.g., TfOH) nih.govmdpi.com |

Chemical Reactivity and Transformation Pathways of 2 Amino 5 Phenylthiomethyl 2 Oxazoline

Reactions at the 2-Amino Group of the Oxazoline (B21484) Ring

The exocyclic amino group at the 2-position of the oxazoline ring is a primary site for chemical modification due to the nucleophilic nature of the nitrogen atom. This reactivity allows for the introduction of various substituents, leading to a diverse range of derivatives.

Nucleophilic Reactivity and Electrophilic Attack on the Exocyclic Nitrogen

The exocyclic nitrogen atom in 2-amino-2-oxazolines possesses lone pair electrons, rendering it nucleophilic and susceptible to attack by various electrophiles. Studies on analogous 2-amino-2-oxazoline systems have shown that this site readily participates in reactions with electrophilic reagents. nih.gov The nucleophilicity of the exocyclic nitrogen is influenced by the electronic properties of the oxazoline ring and its substituents.

Electrophilic attack on the exocyclic nitrogen can lead to the formation of a variety of substituted products. Common electrophiles that react at this position include acylating agents, alkylating agents, and isocyanates. The reaction conditions, such as solvent and temperature, can influence the outcome and efficiency of these transformations.

Formation of Imino- and Amido-Substituted Derivatives

The reaction of 2-amino-2-oxazolines with electrophiles such as isocyanates and isothiocyanates can lead to the formation of urea (B33335) and thiourea (B124793) derivatives, respectively. nih.gov These reactions typically proceed through the nucleophilic attack of the exocyclic amino group on the electrophilic carbon of the isocyanate or isothiocyanate.

Furthermore, acylation of the 2-amino group can be achieved using acylating agents like acid chlorides or anhydrides, resulting in the formation of amido-substituted derivatives. For instance, the acetylation of 2-amino-5-phenyl-2-oxazoline with acetic anhydride (B1165640) in pyridine (B92270) has been reported to yield a monoacetylated product. mdma.ch While specific examples for 2-amino-5-phenylthiomethyl-2-oxazoline are not extensively documented, similar reactivity is anticipated. These transformations provide a straightforward method for introducing a wide range of functional groups to the 2-position of the oxazoline ring.

Table 1: Examples of Electrophilic Reactions at the 2-Amino Group of 2-Amino-2-oxazoline Analogs

| Reactant | Electrophile | Product Type | Reference |

| 2-Amino-2-oxazolines | Isocyanates | 2-Iminooxazolidine-3-carboxamides | nih.gov |

| 2-Amino-2-oxazolines | Isothiocyanates | 2-Iminooxazolidine-3-carbothioamides | nih.gov |

| 2-Amino-5-phenyl-2-oxazoline | Acetic Anhydride | N-acetyl-2-amino-5-phenyl-2-oxazoline | mdma.ch |

Reactions Involving the Oxazoline Heterocyclic Ring System

The oxazoline ring itself is a versatile heterocyclic system that can undergo a variety of transformations, including cycloaddition reactions, ring-opening, and rearrangements. These reactions are valuable for the construction of more complex molecular architectures.

Cycloaddition Reactions Leading to Fused Polycyclic Heterocycles

2-Amino-2-oxazolines can act as synthons for the construction of fused polycyclic heterocyclic systems. For instance, they have been shown to react with unsaturated carboxylic esters to yield 2,3,5,6-tetrahydro- and 2,3-dihydro-7H-oxazolo[3,2-a]pyrimidin-7-ones. rsc.org This type of reaction represents a cycloaddition process where the 2-amino-2-oxazoline moiety provides the nitrogen and one carbon atom for the newly formed pyrimidine (B1678525) ring.

These fused heterocyclic systems are of interest in medicinal chemistry due to their potential biological activities. The specific conditions for these cycloaddition reactions, such as the choice of solvent and catalyst, can influence the yield and selectivity of the process.

Ring Expansion and Rearrangement Processes

The oxazoline ring, being a five-membered heterocycle, can be susceptible to ring expansion and rearrangement reactions under certain conditions. For instance, acid-catalyzed hydrolysis of 2-amino-5-phenyl-2-oxazoline can lead to ring-opened products such as (β-hydroxy-phenethyl)urea. mdma.ch While this is a ring-opening rather than an expansion, it demonstrates the lability of the oxazoline ring under acidic conditions.

Thermal rearrangements of substituted oxazolines have also been documented. For example, 2-bromooxazolines have been shown to undergo thermal rearrangement to form 2-bromoisocyanates. acs.org Although not directly involving 2-amino-substituted oxazolines, this highlights the potential for thermally induced transformations of the oxazoline ring system. Specific studies on the ring expansion and rearrangement of 2-amino-5-phenylthiomethyl-2-oxazoline are needed to fully elucidate its behavior under various thermal and catalytic conditions.

Investigations into Regioselectivity and Diastereoselectivity in Heterocyclic Transformations

The presence of a chiral center at the 5-position of 2-amino-5-phenylthiomethyl-2-oxazoline introduces the possibility of stereoselectivity in its reactions. When this chiral molecule undergoes transformations, particularly those that generate new stereocenters, the diastereoselectivity of the reaction becomes a critical aspect to consider.

In cycloaddition reactions, the regioselectivity is determined by the electronic and steric properties of both the 2-amino-2-oxazoline and the reacting partner. For instance, in the reaction of 2-amino-2-thiazolines (a related heterocyclic system) with isocyanates, the addition has been observed to occur regioselectively at the endocyclic nitrogen atom. researchgate.net Similar considerations of frontier molecular orbital interactions would be relevant in predicting the regiochemical outcome of cycloaddition reactions involving 2-amino-5-phenylthiomethyl-2-oxazoline.

The diastereoselectivity of such reactions would be influenced by the existing stereocenter at the 5-position, which can direct the approach of the incoming reagent to one face of the molecule over the other. Detailed stereochemical studies, including the use of chiral catalysts and NMR analysis of the products, are essential to understand and control the stereochemical outcome of these transformations. researchgate.net

Chemical Transformations Pertaining to the Phenylthiomethyl Moiety

The phenylthiomethyl substituent attached to the 5-position of the 2-amino-2-oxazoline ring offers a versatile platform for a variety of chemical transformations. These modifications can be broadly categorized into reactions involving the sulfur atom and those targeting the phenyl ring. Such transformations are crucial for the synthesis of novel derivatives with potentially altered biological activities or physicochemical properties.

Sulfur-Mediated Reactions and Oxidative Modifications

The sulfur atom in the phenylthiomethyl group is susceptible to oxidation, leading to the formation of the corresponding sulfoxide (B87167) and sulfone derivatives. These oxidative modifications significantly alter the electronic and steric properties of the molecule, which can have a profound impact on its biological activity.

The oxidation of thioethers to sulfoxides is a common and well-established transformation in organic synthesis. For the conversion of 2-amino-5-phenylthiomethyl-2-oxazoline to its sulfoxide analogue, 2-amino-5-(phenylsulfinylmethyl)-2-oxazoline, a variety of mild oxidizing agents can be employed. Reagents such as hydrogen peroxide (H₂O₂), often in the presence of a catalyst, or meta-chloroperoxybenzoic acid (m-CPBA) are typically used for this purpose. The reaction conditions are generally mild to prevent over-oxidation to the sulfone.

Further oxidation of the sulfoxide yields the corresponding sulfone, 2-amino-5-(phenylsulfonylmethyl)-2-oxazoline. This transformation requires stronger oxidizing conditions or a stoichiometric excess of the oxidizing agent. Common reagents for this conversion include potassium permanganate (B83412) (KMnO₄) or hydrogen peroxide in the presence of a suitable catalyst under more forcing conditions. The resulting sulfone is a stable and often crystalline compound.

The table below summarizes the expected oxidative transformations of the sulfur atom in 2-amino-5-phenylthiomethyl-2-oxazoline.

| Starting Material | Product | Reagents |

| 2-Amino-5-phenylthiomethyl-2-oxazoline | 2-Amino-5-(phenylsulfinylmethyl)-2-oxazoline | H₂O₂, m-CPBA |

| 2-Amino-5-(phenylsulfinylmethyl)-2-oxazoline | 2-Amino-5-(phenylsulfonylmethyl)-2-oxazoline | KMnO₄, excess H₂O₂ |

It is important to note that the presence of the amino group on the oxazoline ring might require protective group strategies to avoid side reactions during oxidation, depending on the chosen oxidant and reaction conditions.

Functionalization and Substitution on the Phenyl Ring

The phenyl ring of the phenylthiomethyl moiety can undergo various substitution reactions, allowing for the introduction of a wide range of functional groups. These reactions primarily include electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution:

The thioether group is known to be an ortho-, para-directing group in electrophilic aromatic substitution reactions due to the ability of the sulfur atom to stabilize the intermediate carbocation through resonance. Consequently, electrophilic attack on the phenyl ring of 2-amino-5-phenylthiomethyl-2-oxazoline is expected to occur at the positions ortho and para to the sulfur- C bond. Common electrophilic aromatic substitution reactions that could be applied include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine in the presence of an oxidizing agent.

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Friedel-Crafts Acylation and Alkylation: Introduction of acyl or alkyl groups using acyl chlorides or alkyl halides in the presence of a Lewis acid catalyst.

The regioselectivity of these reactions will be influenced by both the activating thioether group and the steric hindrance posed by the rest of the molecule.

Nucleophilic Aromatic Substitution:

While less common for electron-rich aromatic rings, nucleophilic aromatic substitution (SNAᵣ) can occur on the phenyl ring if it is appropriately activated with strong electron-withdrawing groups. For instance, if a nitro group is introduced at the ortho or para position, subsequent nucleophilic attack by nucleophiles such as amines, alkoxides, or thiolates can displace a suitable leaving group (e.g., a halide).

Metal-Catalyzed Cross-Coupling Reactions:

Modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, offer powerful tools for the functionalization of the phenyl ring. To utilize these methods, the phenyl ring would first need to be functionalized with a suitable handle, such as a halogen (Br, I) or a triflate group. Once installed, these groups can participate in a variety of cross-coupling reactions, including:

Suzuki Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds.

Heck Coupling: Reaction with alkenes to form substituted alkenes.

Buchwald-Hartwig Amination: Reaction with amines to form new carbon-nitrogen bonds.

Sonogashira Coupling: Reaction with terminal alkynes to form alkynylated derivatives.

These reactions provide a versatile and efficient means to introduce a wide array of substituents onto the phenyl ring, enabling the synthesis of a diverse library of 2-amino-5-phenylthiomethyl-2-oxazoline derivatives for further investigation.

The following table provides a hypothetical overview of potential functionalization reactions on the phenyl ring.

| Reaction Type | Reagent/Catalyst | Expected Product (Major Isomer) |

| Bromination | NBS | 2-Amino-5-((4-bromophenyl)thiomethyl)-2-oxazoline |

| Nitration | HNO₃, H₂SO₄ | 2-Amino-5-((4-nitrophenyl)thiomethyl)-2-oxazoline |

| Suzuki Coupling (of the bromo-derivative) | Phenylboronic acid, Pd catalyst | 2-Amino-5-((biphenyl-4-yl)thiomethyl)-2-oxazoline |

| Buchwald-Hartwig Amination (of the bromo-derivative) | Morpholine, Pd catalyst | 2-Amino-5-((4-(morpholino)phenyl)thiomethyl)-2-oxazoline |

Derivatization Strategies and Analogue Synthesis Based on the 2 Amino 5 Phenylthiomethyl 2 Oxazoline Scaffold

Synthesis of Fused Heterocyclic Systems Incorporating the Oxazoline (B21484) Unit

The inherent reactivity of the 2-amino-2-oxazoline system, particularly the endocyclic and exocyclic nitrogen atoms, allows for its use as a building block in the synthesis of more complex, fused heterocyclic structures. These reactions typically involve cycloaddition or condensation pathways with bifunctional reagents.

The reaction of 5-substituted 2-amino-2-oxazolines with unsaturated carboxylic esters provides a direct route to the synthesis of fused bicyclic systems, specifically 2,3,5,6-tetrahydro- and 2,3-dihydro-7H-oxazolo[3,2-a]pyrimidin-7-ones. acs.org This transformation is a cycloaddition reaction where the 2-amino-2-oxazoline acts as a binucleophile. The reaction proceeds by the addition of the amino group to the electrophilic double bond of the ester, followed by an intramolecular cyclization and elimination of an alcohol molecule to form the fused pyrimidinone ring. The specific structure of the final product, whether saturated or unsaturated in the pyrimidinone ring, depends on the nature of the unsaturated ester used. acs.org The structures of these resulting compounds have been unequivocally established through spectroscopic methods such as IR and NMR, as well as by X-ray crystallography. acs.org

Table 1: Synthesis of Oxazolo[3,2-a]pyrimidin-7-ones

| 2-Amino-2-oxazoline Reactant | Unsaturated Carboxylic Ester | Resulting Fused System |

| 2-Amino-5-phenylthiomethyl-2-oxazoline | Methyl acrylate | 5-(Phenylthiomethyl)-2,3,5,6-tetrahydro-7H-oxazolo[3,2-a]pyrimidin-7-one |

| 2-Amino-5-phenylthiomethyl-2-oxazoline | Methyl propiolate | 5-(Phenylthiomethyl)-2,3-dihydro-7H-oxazolo[3,2-a]pyrimidin-7-one |

| 2-Amino-5-methyl-2-oxazoline | Diethyl maleate | Diethyl 2-(5-methyl-7-oxo-2,3,5,6-tetrahydro-7H-oxazolo[3,2-a]pyrimidin-6-yl)succinate |

The nucleophilic character of the nitrogen atoms in 2-amino-2-oxazolines facilitates their reaction with electrophilic reagents like isocyanates and isothiocyanates. These reactions are particularly useful for constructing fused triazine systems. The reaction of 2-amino-2-oxazolines with reagents such as ethoxycarbonyl isothiocyanate leads to the formation of 2,3,6,7-tetrahydro-4H-oxazolo[3,2-a]-1,3,5-triazin-2-one-4-thiones. semanticscholar.org The regioselectivity of this reaction is governed by the differential nucleophilicity of the nitrogen atoms, with the initial attack occurring at the more nucleophilic endocyclic nitrogen atom. semanticscholar.org Subsequent intramolecular cyclization with the ethoxycarbonyl group forms the fused triazinedione ring. The structure of these triazine derivatives has been confirmed by X-ray crystallographic analysis. semanticscholar.org Depending on the reaction conditions and the specific isocyanate or isothiocyanate used, the reaction can also yield 2,3-disubstituted 2-iminooxazolidines. semanticscholar.orgorganic-chemistry.org

Preparation of Substituted 2-Amino-5-arylthiomethyl-2-oxazoline Analogues

Modification of the substituent at the 5-position of the 2-amino-2-oxazoline ring is a key strategy for generating analogues. Specifically, a range of 2-amino-5-arylthiomethyl-2-oxazoline derivatives can be synthesized, allowing for the investigation of electronic and steric effects of the aryl group. nih.gov

The synthesis of these analogues typically follows a multi-step sequence. nih.gov The process begins with the reaction of various substituted aryl mercaptans with epichlorohydrin (B41342). This reaction, often carried out in a dioxane-water solvent system with sodium hydroxide (B78521), yields the corresponding 1-arylthio-2,3-epoxypropanes. nih.gov Care must be taken to control the reaction conditions to minimize the formation of dimeric byproducts. The resulting epoxide is then subjected to ring-opening with ammonia (B1221849). This step is usually performed using a large excess of ammonia in water with a catalytic amount of sodium hydroxide to produce the 1-amino-3-arylthio-2-propanol intermediates in good yields. nih.gov The final step is the cyclization of the amino alcohol to form the 2-amino-2-oxazoline ring. This is achieved by treating the 1-amino-3-arylthio-2-propanol with cyanogen (B1215507) bromide in the presence of an acid acceptor like sodium acetate. nih.gov The reaction proceeds through a hydroxycyanamide (B14297357) intermediate which cyclizes to afford the desired 2-amino-5-arylthiomethyl-2-oxazoline product. nih.gov

Table 2: Examples of Synthesized 2-Amino-5-arylthiomethyl-2-oxazoline Analogues

| Aryl Group (Ar) | Intermediate 1-Amino-3-arylthio-2-propanol | Final Product: 2-Amino-5-(arylthiomethyl)-2-oxazoline | Reference |

| Phenyl | 1-Amino-3-(phenylthio)-2-propanol | 2-Amino-5-(phenylthiomethyl)-2-oxazoline | nih.gov |

| 4-Chlorophenyl | 1-Amino-3-(4-chlorophenylthio)-2-propanol | 2-Amino-5-((4-chlorophenyl)thiomethyl)-2-oxazoline | nih.gov |

| 4-Methylphenyl | 1-Amino-3-(p-tolylthio)-2-propanol | 2-Amino-5-((4-methylphenyl)thiomethyl)-2-oxazoline | nih.gov |

| 4-Methoxyphenyl | 1-Amino-3-(4-methoxyphenylthio)-2-propanol | 2-Amino-5-((4-methoxyphenyl)thiomethyl)-2-oxazoline | nih.gov |

Development of Oxazoline Amino Acid Bioconjugates (Chemical Synthetic Aspects)

The conjugation of the oxazoline scaffold to amino acids creates bioconjugates that merge the structural features of a heterocyclic system with the biological relevance of amino acids. unina.itresearchgate.net The synthetic design of these molecules typically involves three core building blocks: an oxazoline ring, a central aromatic unit, and an amino acid substituent. unina.itwikipedia.org

Two primary synthetic pathways have been explored for the preparation of the β-amino alcohol precursors required for the final oxazoline ring formation. unina.itresearchgate.net

Linear Synthesis: This approach involves a stepwise sequence using protecting groups to ensure regioselectivity. For example, an aromatic dicarboxylic acid can be mono-protected, coupled with an amino acid derivative, and then the remaining carboxylic acid can be coupled with an amino alcohol.

One-Pot Synthesis: This method is often more efficient and involves the simultaneous or sequential addition of reagents without the isolation of intermediates. Various coupling reagents such as HATU, pyAOP, and COMU can be employed to facilitate the amide bond formations between the aromatic core, the amino acid, and the amino alcohol precursor. researchgate.net

The final step in both synthetic routes is the cyclization of the β-amino alcohol precursor to form the 2-oxazoline ring. unina.itwikipedia.org This is a crucial step that establishes the heterocyclic component of the bioconjugate. The choice of synthetic route can depend on the specific building blocks being used, with one-pot methods generally being more advantageous for simpler structures. researchgate.net These synthetic strategies allow for the creation of a diverse library of oxazoline-amino acid bioconjugates with varied aromatic cores (e.g., benzene (B151609), naphthalene) and different amino acid residues. unina.it

Design and Synthesis of Conformationally Restricted Analogues for Mechanistic Probes

The design of conformationally restricted analogues is a powerful strategy in medicinal chemistry to understand the bioactive conformation of a molecule and to enhance its potency and selectivity. acs.orgresearchgate.net By reducing the number of rotatable bonds, the entropic penalty upon binding to a biological target is minimized. nih.govresearchgate.net For the 2-amino-5-phenylthiomethyl-2-oxazoline scaffold, several synthetic strategies can be envisioned to create such rigid analogues for use as mechanistic probes.

One approach involves the incorporation of the existing scaffold into a larger, more rigid ring system . This can be achieved by creating a bridge between two parts of the molecule. For example, the phenyl ring of the phenylthiomethyl group could be tethered to the 4-position of the oxazoline ring via an alkyl or ether linkage, creating a bicyclic or tricyclic system. The synthesis for such a compound would involve starting with a pre-functionalized aryl thiol that contains a reactive group suitable for forming the second ring after the initial oxazoline synthesis is complete.

Another strategy is the introduction of bulky substituents that sterically hinder free rotation around key single bonds, such as the C5-CH₂ bond or the S-CH₂ bond. While this does not create a rigid ring, it limits the accessible conformational space.

A third, more complex approach involves the synthesis of bridged analogues where a linker connects the aryl ring directly to the oxazoline core, bypassing the flexible thiomethyl group. For instance, a derivative could be designed where the C5 of the oxazoline is part of a fused carbocyclic or heterocyclic ring, which in turn is substituted with the 2-amino group. The synthesis of such highly integrated systems would require a completely different synthetic route, likely building the oxazoline ring onto a pre-existing rigid molecular framework.

These conformationally restricted analogues serve as valuable tools to probe the binding pocket of a target protein. By comparing the biological activity of the flexible parent compound with its rigid counterparts, researchers can deduce the likely three-dimensional shape the molecule adopts when it binds, providing critical insights for the design of more potent and selective therapeutic agents. acs.org

Applications in Advanced Organic Synthesis and Materials Science Academic Focus

Role as a Versatile Synthetic Intermediate for the Construction of Complex Molecular Architectures

The 2-oxazoline ring is a valuable heterocycle in organic synthesis, often employed as a protecting group for carboxylic acids or as a precursor to other functional groups. nih.govnih.gov The "2-Amino" substitution offers a nucleophilic site for further elaboration, allowing for the construction of more complex ligand scaffolds or derivatized molecules. nih.gov The "5-phenylthiomethyl" group introduces a flexible side chain containing a sulfur atom, which could be exploited in various ways:

Oxidation: The sulfide (B99878) could be oxidized to a sulfoxide (B87167) or sulfone, modulating the steric and electronic properties of the molecule.

Cleavage: The phenylthio group could potentially be cleaved to reveal a thiol, or the entire side chain could be modified.

Coordination: The sulfur atom could act as a soft donor, coordinating to transition metals in conjunction with the nitrogen atoms of the oxazoline (B21484) and amino groups.

These features suggest that 2-Amino-5-phenylthiomethyl-2-oxazoline could serve as a multifunctional building block for creating diverse and complex molecular structures, although specific examples remain to be explored in the literature. nih.gov

Chiral Auxiliary and Ligand Applications in Asymmetric Catalysis

Chiral 2-oxazolines are a cornerstone of asymmetric catalysis, widely used as ligands for a variety of metal-catalyzed transformations. nih.govrsc.org Their effectiveness stems from their modular synthesis, stability, and the close proximity of the chiral center to the coordinating metal, which allows for efficient stereochemical control. nih.gov

Development of Chiral 2-Amino-5-phenylthiomethyl-2-oxazoline Derivatives

The synthesis of chiral oxazolines typically involves the condensation of a chiral β-amino alcohol with a nitrile, carboxylic acid, or derivative thereof. nih.govrsc.orgmdpi.com For the target compound, this would likely involve a chiral aminodiol precursor to form the C5-substituted ring. The 2-amino group is often installed by reacting the appropriate amino alcohol with cyanogen (B1215507) bromide.

Once synthesized, the primary amino group at the C2 position provides a convenient handle for further modification. This allows for the creation of a library of derivatives with varied steric and electronic properties, which is crucial for tuning the ligand's performance in a specific catalytic reaction. For instance, the amino group can be acylated, alkylated, or used to link the oxazoline to another coordinating moiety, creating polydentate ligands. nih.gov

Application in Metal-Promoted Asymmetric Transformations and Ligand Design

Chiral oxazoline-containing ligands, such as the well-known PHOX (phosphinooxazoline) and BOX (bisoxazoline) ligands, have been successfully applied in a multitude of metal-promoted asymmetric reactions. nih.gov These include:

Palladium-catalyzed allylic alkylation

Copper-catalyzed cyclopropanation and Diels-Alder reactions

Iridium-catalyzed hydrogenation

Zinc-catalyzed additions to aldehydes

A hypothetical ligand derived from 2-Amino-5-phenylthiomethyl-2-oxazoline could act as a tridentate N,N,S-ligand. The combination of a hard amine donor, a borderline oxazoline nitrogen donor, and a soft sulfur donor would make it suitable for coordinating with a range of transition metals, potentially enabling novel reactivity and selectivity in catalysis.

Directing Group Strategies in Regioselective C-H Functionalization

The oxazoline group is a well-established directing group for the regioselective functionalization of C-H bonds, particularly at the ortho position of an attached aryl ring. nih.govrsc.orgnih.gov The nitrogen atom of the oxazoline coordinates to a transition metal catalyst (commonly palladium), bringing the metal into close proximity to the ortho C-H bond and facilitating its activation. nih.gov

Oxazoline-Directed Palladium-Catalyzed Ortho Alkoxylation and Arylation

In a typical reaction, a 2-aryl-2-oxazoline substrate is treated with a palladium catalyst, an oxidant, and an appropriate coupling partner. This strategy has been successfully used for various transformations:

Ortho-Arylation: Coupling with aryl halides or boronic acids to form biaryl structures.

Ortho-Alkoxylation: Reaction with alcohols to introduce an ether linkage. nih.gov

Ortho-Acylation: Introduction of a ketone group using various acyl sources.

After the desired functionalization, the oxazoline directing group can be hydrolyzed back to a carboxylic acid or converted to other functional groups, making it a versatile and removable tool in synthesis.

Table 1: Representative Oxazoline-Directed C-H Functionalizations

| Transformation | Catalyst System | Coupling Partner | Product Type |

|---|---|---|---|

| Arylation | Pd(OAc)₂, Ligand | Ar-B(OH)₂ / Ar-X | ortho-Arylarene |

| Alkoxylation | Pd(OAc)₂, Oxidant | R-OH | ortho-Alkoxyarene |

| Alkenylation | Pd(OAc)₂, Oxidant | Alkene | ortho-Alkenylarene |

Regioselective Functionalization of Aromatic and Heteroaromatic Systems

The directing group strategy extends beyond simple benzene (B151609) rings to more complex aromatic and heteroaromatic systems. nih.gov By attaching an oxazoline group to a specific position on a heterocycle, chemists can direct C-H activation to an otherwise unreactive position. This approach provides a powerful method for the late-stage functionalization of complex molecules, avoiding the need for pre-functionalized starting materials and often leading to more concise synthetic routes. While no examples exist for 2-Amino-5-phenylthiomethyl-2-oxazoline, the general principle of oxazoline-directed C-H activation remains a key strategy in modern organic synthesis. nih.gov

Chemical Relevance in Prebiotic Chemistry Scenarios: The Aminooxazoline Scaffold as a Chemical Precursor

The aminooxazoline scaffold has emerged as a molecule of significant interest in prebiotic chemistry, representing a potential key intermediate in the abiogenic synthesis of ribonucleotides, the monomeric units of RNA. Research into the origins of life has identified the formation of RNA as a crucial step, leading to the "RNA World" hypothesis, which posits that RNA, or a similar molecule, was the primary genetic and catalytic molecule before the advent of DNA and proteins. The synthesis of ribonucleotides under plausible early Earth conditions, however, presents a major challenge. The aminooxazoline framework provides a chemically robust and plausible pathway that circumvents many of the difficulties associated with the traditional synthesis involving free ribose and nucleobases.

Hypothesized Chemical Role in Prebiotic Nucleotide Synthesis Pathways

The central role of the aminooxazoline scaffold in hypothesized prebiotic pathways is as a chimerical precursor that combines elements of both the sugar and the nucleobase, streamlining the assembly of nucleotides. kit.edu This approach elegantly addresses the problem of attaching a nucleobase to ribose in the correct configuration (β-furanosyl), a notoriously difficult step under prebiotic conditions.

A key reaction in this proposed synthesis is the cycloaddition of 2-aminooxazole with glyceraldehyde. nih.gov This reaction produces a mixture of pentose (B10789219) aminooxazolines, predominantly with the ribo- and arabino-furanosyl configurations. nih.govrsc.org These pentose aminooxazolines are crucial intermediates. The arabinose-configured products serve as direct precursors for activated pyrimidine (B1678525) ribonucleotides, while the ribose-configured isomers can lead to pyrimidine ribonucleosides. kit.edursc.org

One of the most significant advantages of this pathway is that it bypasses the need for pre-formed ribose-5-phosphate, a molecule whose plausible prebiotic synthesis and stability are problematic. ucla.edu Instead, the sugar moiety is constructed and integrated directly into the nucleotide precursor framework. Further reaction of these pentose aminooxazoline intermediates, for instance with cyanoacetylene, leads to the formation of pyrimidine ribonucleotides like cytidine-5'-phosphate. ucla.edu

This chemistry is part of a divergent synthesis model, where a single, universal furanosyl-oxazoline scaffold can give rise to both pyrimidine and 8-oxo-purine ribonucleotides, suggesting a common origin for different classes of nucleotides. researchgate.netnih.gov A critical feature of this pathway is the ability of ribo-aminooxazoline to crystallize spontaneously from a diastereomeric mixture. nih.gov This provides a highly effective and prebiotically plausible mechanism for purification and selection, ensuring that the correct stereochemistry required for functional nucleic acids could have accumulated on the early Earth. nih.gov

| Reactant(s) | Intermediate(s) | Product(s) | Significance |

| 2-Aminooxazole + Glyceraldehyde | Pentose aminooxazolines (ribo- and arabino- isomers) | Pyrimidine ribonucleotide precursors | Forms the core sugar-base scaffold, bypassing free ribose. nih.gov |

| Pentose aminooxazolines + Cyanoacetylene | Anhydronucleosides | Pyrimidine β-ribonucleosides and their phosphates | Completes the pyrimidine nucleobase structure. ucla.edunih.gov |

| 2-Thiooxazole + Glyceraldehyde | Thiooxazoline intermediates | Pyrimidine and 8-oxo-purine ribonucleotide precursors | Demonstrates a divergent pathway to both pyrimidine and purine (B94841) classes from a common scaffold. nih.gov |

Investigation of Chemical Pathways for Aminooxazoline Formation under Simulated Early Earth Conditions

For the aminooxazoline pathway to be considered prebiotically plausible, its own formation must be achievable from simple precursors under conditions consistent with the early Earth. Research has demonstrated viable synthetic routes that fit within a broader network of prebiotic reactions known as "cyanosulfidic chemistry". wikipedia.org This systems chemistry approach suggests that the precursors for ribonucleotides, amino acids, and lipids could have arisen from a common set of reactions driven by hydrogen cyanide (HCN) and hydrogen sulfide (H₂S), utilizing energy from ultraviolet (UV) light. nih.gov

The synthesis of the core 2-aminooxazole structure begins with the condensation of two simple, prebiotically abundant molecules: glycolaldehyde (B1209225) and cyanamide (B42294). nih.govacs.org Investigations into this reaction have revealed the crucial role of inorganic phosphate, which not only acts as a pH buffer to maintain neutral conditions but also serves as a general-base catalyst for the cyclization step. wikipedia.orgacs.org

Further studies have shown how these starting materials could themselves be generated. For example, prebiotically plausible photoredox cycling involving ferrocyanide and ferricyanide (B76249) can oxidatively convert thiourea (B124793) (formed from HCN and H₂S) into cyanamide. rsc.org The same photochemical system can reductively process hydrogen cyanide into intermediates like glycolonitrile, which can then yield glycolaldehyde. rsc.org This establishes a connected pathway from C1 and C2 feedstocks to the key aminooxazoline scaffold.

While the synthesis is plausible, it faces challenges, such as the need for the sequential delivery of pure reactants (glycolaldehyde first, then glyceraldehyde) to prevent the formation of a complex and unmanageable mixture of byproducts. ucl.ac.uk To address this, researchers have proposed the role of "chemical chaperones" like 2-aminothiazole (B372263), another molecule accessible through cyanosulfidic chemistry. 2-aminothiazole can selectively sequester aldehydes as stable crystalline solids, potentially allowing for their purification and controlled, sequential release into the reaction network. ucl.ac.uk

| Parameter | Simulated Condition | Rationale / Significance |

| Starting Materials | Glycolaldehyde, Cyanamide, Hydrogen Cyanide, Hydrogen Sulfide | Simple and plausible prebiotic feedstock molecules derivable from a C1 source (HCN). nih.govrsc.org |

| Energy Source | Ultraviolet (UV) light | A readily available energy source on the surface of the early Earth. nih.gov |

| Catalysts / Reagents | Inorganic Phosphate, Ferrocyanide/Ferricyanide | Phosphate acts as a pH buffer and catalyst; iron-cyanide complexes facilitate key photoredox reactions. rsc.orgacs.org |

| Solvent | Water | The universal solvent and medium for prebiotic reactions. ucla.edu |

| Temperature | Mild (e.g., 35-60°C) | Consistent with conditions in shallow water bodies or hydrothermal systems. wikipedia.org |

| Atmosphere | Anoxic (Oxygen-free) | Reflects the reducing or neutral atmosphere of the prebiotic Earth. wikipedia.org |

Advanced Spectroscopic and Crystallographic Characterization Techniques for 2 Amino 5 Phenylthiomethyl 2 Oxazoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, it is possible to map the complete carbon-hydrogen framework and infer the relative stereochemistry.

The ¹H NMR spectrum of 2-Amino-5-phenylthiomethyl-2-oxazoline provides critical information about the electronic environment of each proton. The protons of the oxazoline (B21484) ring typically appear as a set of coupled multiplets. The methine proton at the C5 position is expected to resonate in the range of 4.8-5.0 ppm, influenced by the adjacent oxygen and the phenylthiomethyl group. mdma.ch The diastereotopic methylene (B1212753) protons at the C4 position would likely appear as two distinct multiplets between 3.5 and 4.5 ppm. The methylene protons of the phenylthiomethyl side chain are anticipated to show a singlet or an AB quartet around 3.0-3.5 ppm. Protons of the phenyl group typically resonate in the aromatic region between 7.2 and 7.5 ppm. tu-dresden.de The amino group protons (NH₂) often present as a broad singlet, the chemical shift of which can be highly variable depending on solvent and concentration. mdma.ch

The ¹³C NMR spectrum complements the proton data by defining the carbon skeleton. The quaternary carbon (C2) of the 2-amino-2-oxazoline core is expected to have a chemical shift in the range of 160-165 ppm. mdpi.comnih.gov The C5 carbon, attached to oxygen and the side chain, would likely appear around 70-80 ppm, while the C4 methylene carbon should resonate further upfield, typically between 50-60 ppm. researchgate.net The carbons of the phenylthiomethyl group and the phenyl ring will have characteristic shifts in the aliphatic (35-40 ppm for -S-CH₂-) and aromatic (125-140 ppm) regions, respectively.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Amino-5-phenylthiomethyl-2-oxazoline

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

| C2 (C=N) | - | - | 160 – 165 |

| C4 (-O-CH₂) | 3.5 – 4.5 | m | 50 – 60 |

| C5 (-N-CH) | 4.8 – 5.0 | m | 70 – 80 |

| -S-CH₂- | 3.0 – 3.5 | s or ABq | 35 – 40 |

| Phenyl C-H | 7.2 – 7.5 | m | 125 – 130 |

| Phenyl C-S | - | - | 135 – 140 |

| -NH₂ | Variable | br s | - |

Predicted values are based on analogous structures in the literature. Actual values may vary. s = singlet, br s = broad singlet, m = multiplet, ABq = AB quartet.

Two-dimensional (2D) NMR experiments are indispensable for assembling the structural fragments identified in 1D spectra into a complete, unambiguous molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For 2-Amino-5-phenylthiomethyl-2-oxazoline, COSY would show correlations between the C5 methine proton and the two C4 methylene protons, confirming the integrity of the oxazoline ring's C4-C5 bond. It would also confirm couplings between adjacent protons within the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC maps direct one-bond correlations between protons and the carbons to which they are attached. This technique would be used to definitively assign the chemical shifts of C4, C5, the side-chain methylene carbon, and the protonated carbons of the phenyl ring by correlating their signals to their respective attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range (typically 2-3 bond) couplings between protons and carbons, which is crucial for connecting different spin systems. sdsu.edu Key expected correlations for the title compound would include:

Correlations from the C4 and C5 protons to the C2 carbon, confirming the oxazoline ring structure.

Correlations from the side-chain methylene (-S-CH₂-) protons to the C5 carbon of the oxazoline ring and the ipso-carbon of the phenyl ring, establishing the connectivity of the side chain.

Correlations from the amino protons to the C2 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and relative stereochemistry. researchgate.net For a chiral center at C5, NOESY could reveal through-space correlations between the C5 proton and specific protons on the phenyl ring or the C4 position, helping to define the preferred conformation of the side chain relative to the oxazoline ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

For 2-Amino-5-phenylthiomethyl-2-oxazoline, the IR spectrum would be expected to show several key absorption bands. The N-H stretching vibrations of the primary amino group typically appear as two bands in the region of 3300-3500 cm⁻¹. materialsciencejournal.org The C=N stretching of the imine group within the oxazoline ring is a characteristic feature and is expected to produce a strong absorption band around 1620-1680 cm⁻¹. mdpi.com Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene groups would appear just below 3000 cm⁻¹. The spectrum would also feature C-O-C stretching bands from the oxazoline ring, typically in the 1050-1250 cm⁻¹ region. Vibrations associated with the phenyl ring (C=C stretching) usually occur in the 1450-1600 cm⁻¹ range. scirp.org The C-S stretching vibration is often weak and appears in the fingerprint region between 600-800 cm⁻¹.

Raman spectroscopy provides complementary information, particularly for symmetric vibrations and C=C/C=N bonds, which often yield strong Raman signals.

Table 2: Characteristic Vibrational Frequencies for 2-Amino-5-phenylthiomethyl-2-oxazoline

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (-NH₂) | N-H Stretch | 3300 – 3500 |

| Amino (-NH₂) | N-H Scissoring | 1590 – 1650 |

| Oxazoline Ring | C=N Stretch | 1620 – 1680 |

| Oxazoline Ring | C-O-C Asymmetric Stretch | 1200 – 1250 |

| Phenyl Ring | C-H Stretch | 3000 – 3100 |

| Phenyl Ring | C=C Stretch | 1450 – 1600 |

| Aliphatic Chains | C-H Stretch | 2850 – 2960 |

| Thioether (-S-CH₂-) | C-S Stretch | 600 – 800 |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Electron Impact Mass Spectrometry (HREI-MS) is used to determine the exact mass of the molecular ion (M⁺•) with high precision. This allows for the calculation of the elemental composition, which serves as a definitive confirmation of the molecular formula. For 2-Amino-5-phenylthiomethyl-2-oxazoline (C₁₀H₁₂N₂OS), HREI-MS would be expected to show a molecular ion peak at a calculated m/z that can be used to confirm this specific combination of atoms, distinguishing it from any other isomers or compounds with the same nominal mass.

Electrospray Ionization (ESI) is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ with minimal fragmentation. agsanalitica.comdb-thueringen.de Tandem mass spectrometry (MS/MS) of this precursor ion can then be used to induce and analyze fragmentation, providing detailed insights into the molecule's structure and gas-phase dissociation mechanisms. nih.gov

For the [M+H]⁺ ion of 2-Amino-5-phenylthiomethyl-2-oxazoline, several fragmentation pathways can be proposed based on the known reactivity of related oxazoline structures. nih.gov Common fragmentation routes would likely involve:

Cleavage of the C-S bond: Loss of the phenyl group or the entire phenylthiomethyl side chain is a probable pathway. This could lead to fragments corresponding to the loss of a thiophenol radical or a benzyl (B1604629) radical.

Ring Opening of the Oxazoline: The protonated oxazoline ring can undergo cleavage, often initiated by the elimination of small neutral molecules. agsanalitica.comnih.gov

Side-chain Fragmentation: The bond between the C5 carbon and the methylene group of the side chain could cleave, leading to a stabilized oxazoline cation.

Table 3: Plausible Fragment Ions in the ESI-MS/MS Spectrum of Protonated 2-Amino-5-phenylthiomethyl-2-oxazoline

| Proposed Fragment Ion (m/z) | Proposed Structure / Neutral Loss |

| [M+H - C₆H₅SH]⁺ | Loss of thiophenol |

| [M+H - C₇H₇S]⁺ | Cleavage of the C5-CH₂ bond |

| [C₇H₇S]⁺ | Phenylthiomethyl cation |

| [C₃H₅N₂O]⁺ | Fragment from oxazoline ring cleavage |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides detailed information on bond lengths, bond angles, and torsion angles, thereby offering a definitive understanding of the molecule's structure and conformation in the solid state. For 2-amino-2-oxazoline derivatives, single-crystal X-ray diffraction (SC-XRD) has been instrumental in elucidating their molecular architecture and the complex network of non-covalent interactions that govern their crystal packing. rsc.orgrsc.org

The primary outcome of an X-ray crystal structure determination is the precise confirmation of the molecule's connectivity and its three-dimensional geometry. For derivatives of 2-Amino-5-phenylthiomethyl-2-oxazoline, this analysis confirms the core five-membered oxazoline ring structure and the spatial orientation of its substituents.

The geometry of the oxazoline ring itself is a key feature. Studies on various 2-substituted oxazoline derivatives reveal that the ring is generally close to planar, though slight puckering can occur. nih.govmdpi.com The conformation of the substituents attached to the ring is also fixed in the crystalline state. For instance, in the crystal structures of some 2-(2'-anilinyl)-2-oxazolines, intramolecular hydrogen bonds between the aniline (B41778) N-H group and the oxazoline ring's nitrogen atom can lock the molecule into a specific, nearly planar conformation. nih.gov This intramolecular interaction establishes a syn relationship between the nitrogen atoms. nih.gov

The precise bond lengths and angles within the oxazoline moiety are determined with high accuracy. These experimental values provide insight into the electronic nature of the ring, such as the degree of delocalization within the N=C-N segment of the 2-amino-2-oxazoline core. The solid-state conformation determined by X-ray diffraction can be directly correlated with the molecule's chemical reactivity. mdpi.com For example, the distance between reactive functional groups within a molecule, as determined by crystallography, has been shown to dictate the outcome of subsequent chemical reactions, determining whether intramolecular cyclization or rearrangement occurs. mdpi.com

Below is a table of representative geometric parameters for a 2-amino-oxazoline ring system, derived from crystallographic studies of its derivatives.

| Parameter | Atoms Involved | Typical Value |

| Bond Length (Å) | O1 - C2 | 1.35 - 1.37 Å |

| Bond Length (Å) | C2 - N3 | 1.27 - 1.29 Å |

| Bond Length (Å) | N3 - C4 | 1.46 - 1.48 Å |

| Bond Length (Å) | C4 - C5 | 1.51 - 1.54 Å |

| Bond Length (Å) | C5 - O1 | 1.45 - 1.47 Å |

| Bond Length (Å) | C2 - N(amino) | 1.32 - 1.34 Å |

| Bond Angle (°) | C5 - O1 - C2 | 106 - 108° |

| Bond Angle (°) | O1 - C2 - N3 | 115 - 117° |

| Bond Angle (°) | C2 - N3 - C4 | 108 - 110° |

| Bond Angle (°) | N3 - C4 - C5 | 102 - 104° |

| Bond Angle (°) | C4 - C5 - O1 | 104 - 106° |

Note: These values are representative and can vary depending on the specific substituents and crystal packing forces.

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules arrange themselves in a crystal lattice. This crystal packing is governed by a variety of intermolecular interactions, which are crucial for understanding the material's physical properties. researchgate.netnih.gov For 2-amino-2-oxazoline derivatives, the primary intermolecular force is hydrogen bonding. rsc.org

The 2-amino group provides a strong hydrogen bond donor (N-H), while the oxazoline ring nitrogen is a hydrogen bond acceptor. rsc.org This combination facilitates the formation of robust intermolecular connections. In the solid state, these interactions often lead to the assembly of molecules into well-defined supramolecular structures. rsc.org For many oxazoline bioconjugates, crystallographic analysis shows that hydrogen bonding links individual molecules into infinite one-dimensional polymeric chains. rsc.org

In addition to classical hydrogen bonds, other interactions can play a significant role. In structures containing aromatic rings, such as the phenyl group in 2-Amino-5-phenylthiomethyl-2-oxazoline or its derivatives, weak aromatic π–π stacking interactions can occur. nih.gov These interactions, where the electron clouds of adjacent aromatic rings attract each other, help to link supramolecular chains or layers into a three-dimensional network. nih.gov The distance between the centers of these stacked rings is typically in the range of 3.6 to 3.8 Å. nih.gov

The analysis of these non-covalent interactions provides a complete picture of the forces responsible for the cohesion and stability of the crystal. researchgate.netnih.gov

| Interaction Type | Donor (D) / Acceptor (A) or Groups Involved | Typical Geometry / Distance | Resulting Supramolecular Motif |

| Intermolecular H-Bond | D: Amino N-H; A: Oxazoline N | N-H···N distance approx. 2.9 - 3.2 Å | Chains, Dimers, Layers |

| Intermolecular H-Bond | D: Amide N-H; A: Carbonyl O (in derivatives) | N-H···O distance approx. 2.8 - 3.1 Å | Chains, Sheets |

| Intramolecular H-Bond | D: N-H; A: N (e.g., in anilinyl derivatives) | Forms S(6) ring motif | Planarization of molecule |

| π–π Stacking | Phenyl ↔ Phenyl | Centroid-centroid distance approx. 3.6 - 3.8 Å | 3D Network, Columnar Stacks |

Note: The specific interactions and motifs depend on the full structure of the derivative.

Future Directions and Emerging Research Avenues in 2 Amino 5 Phenylthiomethyl 2 Oxazoline Chemistry

Development of Novel and Sustainable Synthetic Routes with Reduced Environmental Impact

The traditional synthesis of 2-Amino-5-phenylthiomethyl-2-oxazoline involves a multi-step sequence starting from epichlorohydrin (B41342) and thiophenol, followed by reaction with ammonia (B1221849) and subsequent cyclization using cyanogen (B1215507) bromide. mdma.ch While effective, this pathway relies on hazardous reagents and can generate significant waste, highlighting the need for more environmentally benign alternatives.

Future research will likely focus on developing synthetic strategies aligned with the principles of green chemistry. mdpi.comresearchgate.net This includes the exploration of catalytic methods that obviate the need for stoichiometric and often toxic reagents. For instance, catalytic dehydrative cyclization of N-(2-hydroxyethyl)amide precursors represents a promising atom-economical approach where water is the only byproduct. mdpi.com The development of one-pot procedures, directly converting carboxylic acids and amino alcohols into the desired oxazoline (B21484), would further enhance efficiency and reduce waste streams. mdpi.com Additionally, leveraging bio-based feedstocks and enzymatic transformations could offer pathways that operate under milder conditions with higher selectivity, significantly lowering the environmental footprint of the synthesis.

| Aspect | Classical Synthesis mdma.ch | Future Sustainable Routes |

|---|---|---|

| Key Reagents | Epichlorohydrin, Cyanogen Bromide (toxic) | Catalytic dehydrating agents (e.g., TfOH, Molybdenum Oxides), Enzymes |

| Byproducts | Stoichiometric salts and waste | Primarily water |

| Efficiency | Multi-step, requires purification of intermediates | Potential for one-pot, atom-economical processes |

| Environmental Impact | Moderate to high | Low |

Exploration of New Reactivity Modes and Catalytic Applications Beyond Current Paradigms

The structural architecture of 2-Amino-5-phenylthiomethyl-2-oxazoline makes it a compelling candidate for applications in catalysis. Chiral oxazolines are a cornerstone of asymmetric catalysis, where they serve as highly effective ligands for a multitude of metal-catalyzed transformations. researchgate.netacs.orgacs.orgnih.gov The target molecule possesses multiple potential coordination sites: the nitrogen atom of the oxazoline ring, the exocyclic amino group, and the sulfur atom of the thioether linkage.

This multi-dentate character opens avenues for its use as a novel ligand scaffold. Future research could explore its coordination chemistry with various transition metals to create catalysts for known and novel asymmetric reactions, such as C-C bond formations and hydrogenations. researchgate.net The synergistic action of the different donor atoms could lead to unique reactivity and selectivity profiles not achievable with simpler oxazoline ligands. acs.org Furthermore, beyond its role as a ligand, the 2-amino-oxazoline moiety itself has the potential to act as an organocatalyst, for example, in ring-opening polymerizations. The development of chiral variants of this compound could unlock its full potential in enantioselective catalysis. nih.gov

| Potential Catalytic Role | Key Structural Feature | Example Applications |

|---|---|---|

| Chiral Ligand for Asymmetric Catalysis | Oxazoline Nitrogen, Amino Nitrogen, Thioether Sulfur | Palladium-catalyzed allylic alkylations, Copper-catalyzed Henry reactions, Iridium-catalyzed hydrogenations. researchgate.netresearchgate.net |

| Organocatalyst | 2-Amino-oxazoline moiety | Ring-opening polymerization of lactide, Michael additions. |

| Multi-metallic Catalyst Scaffold | Spatially distinct coordination sites (N, N', S) | Tandem or cooperative catalytic cycles. |

Integration of Advanced Computational Modeling for Predictive Synthesis and Reaction Design

The advancement of computational chemistry provides powerful tools to accelerate research and development, minimizing trial-and-error experimentation. For 2-Amino-5-phenylthiomethyl-2-oxazoline, integrating computational modeling can offer profound insights into its synthesis, reactivity, and potential applications.

Quantum mechanical methods, such as Density Functional Theory (DFT), can be employed to elucidate reaction mechanisms for both its synthesis and its role in catalysis. By modeling transition states and reaction pathways, researchers can predict the most efficient conditions and rationally design more effective catalysts. chemrxiv.org Chemoinformatic approaches can be used to screen virtual libraries of oxazoline-based ligands to identify the most promising candidates for specific asymmetric transformations before committing to laboratory synthesis. chemrxiv.org For materials applications, molecular dynamics (MD) simulations can predict the conformational behavior of polymers derived from this monomer, helping to forecast their bulk properties and interactions in biological or technological environments.

| Computational Tool | Application Area | Research Goal |

|---|---|---|

| Density Functional Theory (DFT) | Synthesis & Catalysis | Elucidate reaction mechanisms, predict activation energies, design improved catalysts. |

| Molecular Dynamics (MD) | Materials Science | Simulate polymer chain conformations, predict material properties (e.g., Tg, solubility). |

| Quantitative Structure-Activity Relationship (QSAR) | Catalyst Optimization | Correlate ligand structure with catalytic performance (e.g., enantioselectivity) to guide ligand design. chemrxiv.org |

Application in Flow Chemistry and Automated Synthesis for Scalable Production

Transitioning from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and streamlined scalability. uc.ptspringerprofessional.de The synthesis of heterocyclic compounds like 2-Amino-5-phenylthiomethyl-2-oxazoline is particularly well-suited for flow chemistry, which can enable the safe handling of hazardous intermediates and reagents at scale while often reducing reaction times and improving yields. apple.commdpi.com

Future work in this area would involve translating the optimized batch synthesis into a continuous flow process. This would allow for the efficient and reproducible production of the compound in quantities required for extensive application studies. Furthermore, coupling flow reactors with automated synthesis platforms could enable the rapid generation of a library of analogues. acs.org By systematically varying the aryl group on the thioether or modifying other parts of the molecule, researchers could quickly explore structure-activity relationships for catalytic or materials science applications.

| Parameter | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Scalability | Difficult, requires process re-optimization | Easier, achieved by running the process for longer |

| Safety | Risk of thermal runaway, handling large quantities of hazardous materials | Improved heat dissipation, small reaction volumes enhance safety. uc.pt |

| Process Control | Limited control over mixing and temperature gradients | Precise control over temperature, pressure, and residence time. mdpi.com |

| Reproducibility | Can vary between batches | High, due to consistent process parameters. uc.pt |

Potential for Integration into Advanced Materials and Chemical Sensing Technologies

The 2-oxazoline ring is a key monomer for cationic ring-opening polymerization (CROP), which produces a class of polymers known as poly(2-oxazoline)s (PAOx). mdpi.com These polymers are recognized for their biocompatibility and are considered versatile platforms for biomedical applications. nih.gov While the free amino group in 2-Amino-5-phenylthiomethyl-2-oxazoline can complicate direct CROP, this challenge presents a research opportunity. rsc.orgresearchgate.net Strategies such as using a protecting group on the amine during polymerization, followed by deprotection, or developing alternative polymerization methods, could yield novel functional polymers. mdpi.com

Polymers derived from this monomer would possess unique side chains with multiple functionalities. The primary amine could serve as a point for bioconjugation or impart pH-responsiveness. The phenylthioether group offers a handle for post-polymerization modification, such as oxidation to the sulfoxide (B87167) or sulfone to tune the polymer's hydrophilicity, or as an anchor point for attaching other molecules. This dual functionality could lead to the development of "smart" materials that respond to multiple stimuli.

In a different vein, the inherent ability of sulfur and nitrogen atoms to coordinate with metal ions suggests a potential application in chemical sensing. The 2-Amino-5-phenylthiomethyl-2-oxazoline molecule, or materials derived from it, could be integrated into sensor platforms for the detection of heavy metals or other environmental pollutants.

| Application Area | Enabling Functional Group(s) | Potential Functionality |

|---|---|---|

| Biomedical Polymers (PAOx) | Primary Amine | Bioconjugation (drugs, proteins), pH-responsive drug delivery. nih.gov |

| Stimuli-Responsive Materials | Phenylthioether | Tunable hydrophilicity via oxidation (redox-responsive). |

| Chemical Sensors | Amine and Thioether | Coordination with heavy metal ions for colorimetric or electrochemical detection. |

| Functional Surfaces | Thioether | Anchoring polymers to gold surfaces for biosensors or non-fouling coatings. |

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 2-Amino-5-phenylthiomethyl-2-oxazoline, and what reaction conditions are critical for yield optimization?

- The compound can be synthesized via condensation reactions between oxazolinone precursors and thiol-containing reagents. For example, 2-phenyl-2-oxazolin-5-one derivatives react with thiols or aminothiols under mild acidic or basic conditions. Ethoxymethylene-2-oxazolin-5-one (a related precursor) reacts with 2-amino-4-substituted thiazoles to form analogous structures, suggesting that similar methods could apply . Key parameters include solvent choice (e.g., DMF/water mixtures), temperature (room temperature to reflux), and stoichiometric control of the thiol reagent. Purification often involves recrystallization or column chromatography.

Q. How can researchers confirm the structural integrity of 2-Amino-5-phenylthiomethyl-2-oxazoline using spectroscopic methods?

- IR spectroscopy identifies functional groups (e.g., C=N at ~1650 cm⁻¹, C-O-C at ~1250 cm⁻¹). ¹H/¹³C NMR resolves substituent patterns: the phenylthiomethyl group shows aromatic protons (δ 7.2–7.6 ppm) and a methylene bridge (δ 4.0–4.5 ppm). Mass spectrometry (EI or ESI) confirms molecular weight (e.g., [M+H]+ peak). Elemental analysis validates purity by matching calculated and observed C/H/N/S ratios .

Q. What solvents and catalysts are optimal for introducing the phenylthiomethyl group into the oxazoline ring?

- Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of thiol reagents. Catalysts like triethylamine (TEA) or DMAP promote thiolate formation, improving reactivity. For example, TEA in DMF/water mixtures facilitates coupling of thiophenol derivatives to oxazolinones .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the reactivity of oxazolinone precursors in synthesizing 2-Amino-5-phenylthiomethyl-2-oxazoline?

- Electron-withdrawing groups (e.g., -NO₂, -Cl) on the phenyl ring of oxazolinones increase electrophilicity at the C-5 position, accelerating nucleophilic attack by thiols. Steric hindrance from bulky substituents (e.g., ortho-methyl groups) reduces reaction rates, requiring elevated temperatures or prolonged reaction times. Computational studies (DFT) can model transition states to predict regioselectivity .

Q. What experimental approaches resolve contradictions in reported melting points or spectral data for this compound?

- Discrepancies may arise from polymorphic forms, solvent residues, or impurities. Techniques:

- DSC/TGA to assess thermal stability and polymorphism.

- HPLC-PDA to detect impurities (>98% purity threshold).

- Variable-temperature NMR to identify dynamic conformational changes. Cross-validate with literature using identical solvent systems (e.g., DMSO-d₆ vs. CDCl₃) .

Q. What mechanistic insights explain the oxidation behavior of the thiomethyl group in 2-Amino-5-phenylthiomethyl-2-oxazoline?

- The thiomethyl group oxidizes to sulfoxide or sulfone derivatives under controlled conditions. Dimethyldioxirane (DMDO) selectively oxidizes sulfur to sulfoxide without ring degradation. Kinetic studies (e.g., UV-Vis monitoring) reveal pseudo-first-order dependence on DMDO concentration. Competing pathways (e.g., overoxidation to sulfone) are minimized at low temperatures (−20°C) .

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

- Molecular docking predicts binding affinities to target proteins (e.g., enzymes or receptors). QSAR models correlate substituent properties (Hammett σ, LogP) with activity. For example, electron-donating groups on the phenyl ring may improve solubility, while hydrophobic substituents enhance membrane permeability .

Data Contradiction Analysis

Q. Why do different studies report varying yields for the same synthetic route?

- Yield discrepancies (e.g., 46% vs. 65% in analogous oxadiazole syntheses) stem from:

- Purity of starting materials : Impurities in oxazolinone precursors reduce reactivity.

- Workup procedures : Incomplete acidification or filtration loses product.

- Catalyst aging : Freshly distilled TEA outperforms degraded batches. Standardizing reagent sources and reaction monitoring (TLC/HPLC) improves reproducibility .

Methodological Recommendations

- Synthetic Optimization : Use high-purity oxazolinones (recrystallized from ethanol) and degassed solvents to prevent oxidation.

- Characterization : Combine multiple techniques (e.g., 2D NMR for ambiguous proton assignments).

- Data Reporting : Include detailed experimental conditions (solvent grade, catalyst lot) to enable replication.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products